molecular formula C9H12N2O B2387558 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one CAS No. 912259-11-1

6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one

Cat. No.: B2387558
CAS No.: 912259-11-1
M. Wt: 164.208
InChI Key: LNOAXGPGVISHPB-UHFFFAOYSA-N
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Description

6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one is a chemical compound with the molecular weight of 164.21 . It has been identified as a potential therapeutic agent in various studies .


Molecular Structure Analysis

The IUPAC name of this compound is 6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one . Its InChI code is 1S/C9H12N2O/c1-9(2)3-7-6(5-10-11-7)8(12)4-9/h5H,3-4H2,1-2H3,(H,10,11) .


Physical and Chemical Properties Analysis

This compound is an off-white solid .

Scientific Research Applications

Tautomerism and Structural Studies

6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one has been subject to theoretical studies regarding its tautomeric forms. Computational approaches have been used to establish the most stable tautomer, aligning with experimental data. This research provides insights into the compound's molecular structure and behavior (Pérez Medina, López, & Claramunt, 2006).

Crystallographic Analysis

Crystallographic analysis of this compound has revealed its structural features in detail. This includes insights into its space group, unit cell parameters, and molecular bonding, contributing to a deeper understanding of its physical properties (Claramunt et al., 2006).

Chemical Reactions and Derivatives

The compound has been a focus in studies exploring its reactions to form various derivatives. These studies are crucial for understanding its chemical reactivity and potential applications in synthesizing new compounds with diverse chemical properties (Strakova et al., 2009).

Catalysis and Synthesis

Research has also been conducted on using this compound in catalytic processes and synthesis of new molecules. This research is significant for the development of new synthetic methods and the discovery of novel compounds with potential applications in various fields, including pharmaceuticals and materials science (Bovens, Togni, & Venanzi, 1993).

Biological Activity and Medicinal Chemistry

While avoiding specifics on drug use and side effects, it's noteworthy that the compound has been investigated for its potential biological activity. For instance, its derivatives have been explored as inhibitors in medicinal chemistry, contributing to the development of new therapeutic agents (Cantini et al., 2021).

Properties

IUPAC Name

6,6-dimethyl-5,7-dihydro-1H-indazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-9(2)3-7-6(5-10-11-7)8(12)4-9/h5H,3-4H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOAXGPGVISHPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=NN2)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to Scheme 2 Step 2: At 0° C., acetic acid (8.55 mL) followed by hydrazine monohydrate (197 mmol, 11.3 mL), were added slowly to a solution of 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione (197 mmol, 38.5 g) in butanol (400 mL). The reaction mixture was stirred under reflux for 16 hours. After evaporation of the filtrate, the crude residue was purified by flash chromatography over silica gel cyclohexane/AcOEt (100:0 to 50:50) and then over C18 gel using water/MeOH (100:0 to 50:50) as eluent to yield 6,6-dimethyl-6,7-dihydro-1H-indazol-4(5H)-one (76.7 mmol, 12.6 g, 39%) as a pale yellow solid.
Quantity
8.55 mL
Type
reactant
Reaction Step One
Quantity
11.3 mL
Type
reactant
Reaction Step Two
Quantity
38.5 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three

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